5,5'-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt
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Overview
Description
5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt is a complex organic compound with significant applications in various fields of scientific research. It is known for its unique chemical structure and properties, which make it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt involves multiple steps, including the formation of the benzo[c][1,2]oxathiole core and subsequent functionalization. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as ion-exchange chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the sulfur atom in the oxathiole ring.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Cresol Red: A similar compound with a benzo[c][1,2]oxathiole core, used as a pH indicator.
Xylenol Orange: Another related compound, used as a chelating agent and in analytical chemistry.
Uniqueness
5,5’-(1,1-Dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(2-hydroxy-3-methylbenzoic acid) trisodium salt is unique due to its specific functional groups and the presence of the trisodium salt, which enhances its solubility and reactivity in various applications .
Properties
Molecular Formula |
C23H15Na3O9S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
trisodium;5-[3-(3-carboxy-5-methyl-4-oxidophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methyl-2-oxidobenzoate |
InChI |
InChI=1S/C23H18O9S.3Na/c1-11-7-13(9-15(19(11)24)21(26)27)23(14-8-12(2)20(25)16(10-14)22(28)29)17-5-3-4-6-18(17)33(30,31)32-23;;;/h3-10,24-25H,1-2H3,(H,26,27)(H,28,29);;;/q;3*+1/p-3 |
InChI Key |
PHMYVLMZEKQMML-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=CC(=C1[O-])C(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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